Phenyl 2-formylbenzenesulfonate
Description
Properties
CAS No. |
106939-91-7 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
phenyl 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)18(15,16)17-12-7-2-1-3-8-12/h1-10H |
InChI Key |
ZLENFEOPCCFAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-formylbenzenesulfonate can be synthesized through the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, resulting in the formation of the sulfonate ester . Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride, which offers shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of phenol derivatives using sulfur trioxide or chlorosulfonic acid. These methods are scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl 2-formylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Sodium 2-Formylbenzenesulfonate
Molecular formula : $ \text{C}7\text{H}5\text{NaO}_4\text{S} $
Molecular weight : 208.16 g/mol .
Solubility : Highly water-soluble due to ionic character.
Applications :
- Primary intermediate for fluorescent whitener CBS .
- Precursor for triphenylmethane dyes and mothproofing agents.
Stability : Stable in aqueous media but may hydrolyze under extreme pH.
Key distinction: The sodium salt’s ionic nature enables its use in aqueous-phase reactions, whereas phenyl 2-formylbenzenesulfonate’s covalent sulfonate ester group enhances solubility in organic solvents, making it suitable for non-polar syntheses.
Potassium 2-Formylbenzenesulfonate
Molecular formula : $ \text{C}7\text{H}5\text{KO}_4\text{S} $.
Molecular weight : 224.28 g/mol (estimated).
Solubility : Moderate water solubility, lower than sodium salt due to larger cation size.
Applications : Similar to sodium salt but less commonly used due to cost and reactivity differences.
Comparison : Potassium salts are often chosen for specific crystallization processes, but sodium salts dominate industrial applications due to cost-effectiveness .
2-Formylbenzenesulfonic Acid (Free Acid)
Molecular formula: $ \text{C}7\text{H}6\text{O}_4\text{S} $. Molecular weight: 186.18 g/mol. Solubility: Limited water solubility; typically used in acidic conditions. Applications: Intermediate in organic synthesis but less stable than its salts.
Key distinction : The free acid requires careful pH control during reactions, whereas salts like sodium or phenyl derivatives offer better handling stability.
Data Table: Comparative Analysis
Research Findings and Stability Analysis
- Reactivity : The aldehyde group in all variants enables nucleophilic additions (e.g., condensation reactions), critical for dye synthesis. Sodium salts are preferred for aqueous reactions, while phenyl esters facilitate organic-phase syntheses .
- Stability: Sodium salts exhibit high stability in neutral to alkaline conditions but hydrolyze in strong acids. Phenyl esters are prone to hydrolysis under acidic or basic conditions, releasing 2-formylbenzenesulfonic acid and phenol.
- Sensitivity : this compound’s lipophilic nature may enhance compatibility with polymer matrices in materials science applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for phenyl 2-formylbenzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically begins with sulfonation of 2-formylbenzenesulfonic acid derivatives, followed by esterification with phenol under acid catalysis. Key steps include controlling stoichiometry (e.g., molar ratios of sulfonyl chloride to phenol) and optimizing reaction temperature (typically 60–80°C) to minimize side products like hydrolysis derivatives. Purification via column chromatography using ethyl acetate/hexane mixtures is recommended for isolating high-purity products. Reaction progress can be monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and sulfonate functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies key peaks (e.g., S=O stretching at ~1350 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection at 254 nm provides quantitative data. Cross-validation with elemental analysis ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particulates. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 3–9) at 40°C/75% relative humidity. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of sulfonate ester bonds). Statistical tools like ANOVA can quantify significant differences between conditions. Conflicting data may arise from impurities or solvent interactions, necessitating strict control of starting material purity .
Q. What experimental design strategies optimize this compound’s application in derivatization reactions?
- Methodological Answer : Employ a central composite design (CCD) to evaluate factors such as reaction time, temperature, and molar excess of derivatizing agents (e.g., amines). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing byproducts. Validation via kinetic studies (e.g., pseudo-first-order rate constants) ensures reproducibility. Reference chromatographic methods from histamine derivatization studies for benchmarking .
Q. How can mechanistic studies resolve uncertainties in this compound’s reactivity with nucleophiles?
- Methodological Answer : Use density functional theory (DFT) calculations to model transition states and activation energies for nucleophilic attack at the sulfonate ester or formyl group. Pair computational data with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms. Contrast reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol) to elucidate solvent effects .
Q. What interdisciplinary approaches validate this compound’s potential in pharmaceutical intermediate synthesis?
- Methodological Answer : Collaborate with computational chemists to predict bioactivity via molecular docking (e.g., binding affinity to target enzymes). Partner with toxicology labs to assess cytotoxicity using cell viability assays (e.g., MTT). Cross-disciplinary validation ensures robustness, as seen in food safety applications of analogous sulfonates .
Ethical and Methodological Considerations
Q. How should researchers address data gaps highlighted in safety assessments of this compound?
- Methodological Answer : Prioritize generating acute toxicity data (e.g., LD50 in rodent models) and environmental fate studies (e.g., biodegradability). Transparently report limitations in publications, adhering to guidelines like the IFRA Standard’s call for additional safety data before human-related applications. Collaborate with regulatory bodies to align experimental protocols with OECD guidelines .
Q. What strategies ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progress in real time. Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) like purity and particle size. Pilot-scale batches should replicate lab conditions (e.g., agitation rate, heating uniformity) to identify scalability challenges early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
